molecular formula C10H12O5 B12624245 5-(2-Methylpropoxy)-4-oxopyran-2-carboxylic acid

5-(2-Methylpropoxy)-4-oxopyran-2-carboxylic acid

Cat. No.: B12624245
M. Wt: 212.20 g/mol
InChI Key: ODANHZYREXSDIT-UHFFFAOYSA-N
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Description

5-(2-Methylpropoxy)-4-oxopyran-2-carboxylic acid is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by a pyran ring fused with a carboxylic acid and an oxo group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropoxy)-4-oxopyran-2-carboxylic acid typically involves the reaction of 2-methylpropyl alcohol with a suitable pyranone precursor under acidic or basic conditions. One common method is the esterification of 4-hydroxy-2-pyrone with 2-methylpropyl alcohol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropoxy)-4-oxopyran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyranones depending on the nucleophile used.

Scientific Research Applications

5-(2-Methylpropoxy)-4-oxopyran-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropoxy)-4-oxopyran-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. The pathways involved often include metabolic and signaling pathways crucial for cellular function.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.

    2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: A compound with similar structural features and biological activities.

Uniqueness

5-(2-Methylpropoxy)-4-oxopyran-2-carboxylic acid is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

5-(2-methylpropoxy)-4-oxopyran-2-carboxylic acid

InChI

InChI=1S/C10H12O5/c1-6(2)4-14-9-5-15-8(10(12)13)3-7(9)11/h3,5-6H,4H2,1-2H3,(H,12,13)

InChI Key

ODANHZYREXSDIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=COC(=CC1=O)C(=O)O

Origin of Product

United States

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